Product packaging for N-Boc-PEG-t-butyl ester(Cat. No.:CAS No. 145119-18-2)

N-Boc-PEG-t-butyl ester

Cat. No.: B3047817
CAS No.: 145119-18-2
M. Wt: 289.37 g/mol
InChI Key: ZGRQFPUTXUDCAO-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol (PEG) in Biomedical Research

Polyethylene glycol (PEG) is a synthetic, hydrophilic polyether compound that has garnered widespread use in the biomedical field due to its unique properties. news-medical.netresearchgate.netsigmaaldrich.com It is known for its biocompatibility, low toxicity, and minimal immunogenicity, making it a safe and effective component in various pharmaceutical and biomedical applications. news-medical.netchempep.commdpi.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic properties of therapeutic agents. mdpi.comrsc.org

The covalent attachment of PEG to drugs, such as proteins, peptides, or small molecules, can increase their hydrodynamic size, which in turn reduces their renal clearance and prolongs their circulation time in the bloodstream. mdpi.comhuatengsci.com This extended half-life allows for less frequent dosing and can lead to improved patient compliance. Furthermore, the hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their administration and distribution in the body. researchgate.netbiochempeg.com PEG can also shield therapeutic molecules from enzymatic degradation and recognition by the immune system, further enhancing their stability and efficacy. news-medical.netrsc.org

The versatility of PEG is also evident in its application in drug delivery systems, such as nanoparticles and hydrogels. news-medical.netsigmaaldrich.com When used as a coating for nanoparticles, PEG creates a protective layer that helps them evade the mononuclear phagocyte system, allowing for targeted drug delivery to specific tissues or cells. rsc.org PEG hydrogels, which are three-dimensional polymer networks, are utilized in tissue engineering and for the controlled release of encapsulated drugs. news-medical.netsigmaaldrich.com

Overview of PEG-Based Linkers in Chemical Synthesis

PEG-based linkers are molecules that incorporate a PEG chain to connect two or more different molecular entities. chempep.com These linkers are synthesized by introducing reactive functional groups at the ends of the PEG chain, allowing for covalent attachment to other molecules. huatengsci.combiochempeg.com The inherent properties of the PEG chain, such as its flexibility and water solubility, are imparted to the resulting conjugate, making these linkers highly valuable in chemical synthesis. chempep.com

PEG linkers can be categorized as either monodisperse or polydisperse. biochempeg.com Polydisperse PEGs are a mixture of chains with varying lengths, while monodisperse PEGs consist of molecules with a precise, single molecular weight. biochempeg.com The ability to create monodisperse PEG linkers has enabled more precise control over the structure and properties of bioconjugates. chempep.com

In the realm of drug development, particularly in the field of antibody-drug conjugates (ADCs), PEG linkers play a crucial role. huatengsci.combiochempeg.com ADCs are composed of a monoclonal antibody, a cytotoxic drug, and a linker that connects them. huatengsci.com The linker's stability is critical to ensure that the drug is released only at the target site. PEG linkers can enhance the solubility and stability of ADCs and can be designed to be cleavable under specific conditions, such as changes in pH, allowing for controlled drug release. huatengsci.combiochempeg.com They are also integral in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. biochempeg.comglpbio.com

Introduction to N-Boc-PEG-t-butyl Ester as a Versatile Building Block in Academic Research

This compound is a heterobifunctional PEG linker that features two different protecting groups at its termini: a tert-butoxycarbonyl (Boc) group protecting an amine and a tert-butyl ester protecting a carboxylic acid. This specific arrangement of protecting groups makes it an exceptionally versatile tool in multi-step organic synthesis and bioconjugation.

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions. nih.gov Similarly, the tert-butyl ester is a common protecting group for carboxylic acids that can also be cleaved under acidic conditions. nih.gov The differential reactivity of these protecting groups allows for the selective deprotection and subsequent functionalization of either the amine or the carboxylic acid end of the PEG linker.

This "orthogonal" protection strategy is highly advantageous in the synthesis of complex molecules. For instance, the Boc group can be removed to expose the amine, which can then be coupled with a carboxylic acid-containing molecule. Subsequently, the tert-butyl ester can be cleaved to reveal the carboxylic acid, which can then be reacted with an amine-containing molecule. This stepwise approach allows for the precise and controlled assembly of bioconjugates, dendrimers, and other complex architectures.

The PEG chain within the this compound linker provides the aforementioned benefits of increased solubility and reduced steric hindrance during synthesis. These characteristics make it a valuable building block in various research applications, including the development of novel drug delivery systems, the synthesis of PROTACs, and the surface modification of materials. glpbio.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NO5 B3047817 N-Boc-PEG-t-butyl ester CAS No. 145119-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQFPUTXUDCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140544
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145119-18-2
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145119-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Boc Peg T Butyl Ester

Core Synthetic Routes for N-Boc-PEG-t-butyl Ester

The synthesis of this compound can be achieved through established organic chemistry pathways and, more recently, through enzyme-catalyzed methods.

Established Organic Synthesis Pathways

Conventional synthesis of this compound involves a multi-step process that ensures the selective placement of the protecting groups. A common approach begins with the functionalization of a PEG diol. One of the hydroxyl groups is selectively protected, often using a bulky protecting group to favor mono-substitution. The remaining free hydroxyl group is then converted into a suitable leaving group, such as a tosylate.

Subsequently, the amine functionality is introduced, followed by protection with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The final step involves the esterification of the terminal carboxylic acid with a t-butyl group. nih.gov This stepwise approach allows for precise control over the final structure.

A representative synthetic scheme is as follows:

PEG Backbone Functionalization: A PEG diol is reacted to introduce a leaving group on one end and a precursor to the amine on the other.

Boc Protection: The newly introduced amine is protected using (Boc)₂O in the presence of a base like triethylamine (B128534) (TEA).

Esterification: The terminal carboxylic acid is esterified to form the t-butyl ester. nih.gov

Key parameters for these reactions include the use of anhydrous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), and careful control of reaction temperature and stoichiometry to maximize yield and minimize side products.

Enzyme-Catalyzed Esterification for PEG Functionalization

In a move towards greener chemistry, enzyme-catalyzed reactions are being explored for PEG functionalization. Lipases, such as Candida antarctica Lipase B (CALB), have shown promise in catalyzing the esterification of PEG derivatives. researchgate.net This enzymatic approach offers several advantages, including mild reaction conditions (e.g., operating in aqueous buffers at around 37°C) and high selectivity, which can reduce the need for extensive protection and deprotection steps. While still an emerging area, enzyme-catalyzed esterification presents a more sustainable alternative to traditional organic synthesis for producing functionalized PEGs. acs.org

Protecting Group Chemistry of this compound Derivatives

The utility of this compound lies in the distinct properties of its two protecting groups, which can be removed selectively under different conditions.

Chemical Reactivity and Role of the N-Boc Amine Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comorganic-chemistry.org Its primary role is to render the amine nucleophile unreactive towards electrophiles during subsequent synthetic transformations. total-synthesis.com The Boc group is stable under a variety of conditions, including basic hydrolysis and many nucleophilic attacks, making it compatible with a wide range of reactions. total-synthesis.comorganic-chemistry.org

The key feature of the Boc group is its lability under acidic conditions. total-synthesis.com It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine. nih.gov This deprotection proceeds via a mechanism involving the formation of a stable tertiary carbocation (isobutylene) and carbon dioxide. total-synthesis.com The mild conditions required for Boc group removal make it orthogonal to many other protecting groups used in complex molecule synthesis. total-synthesis.com

Table 1: Common Reagents for N-Boc Deprotection

Reagent Conditions Reference
Trifluoroacetic acid (TFA) DCM nih.govtotal-synthesis.com
Hydrochloric acid (HCl) Dioxane, Methanol nih.gov
Sulfuric acid (H₂SO₄) t-Butyl acetate (B1210297) nih.govresearchgate.net
Oxalyl chloride/Methanol Room Temperature nih.gov
Cerium(III) chloride/Sodium iodide Acetonitrile (B52724), Reflux organic-chemistry.org

Chemical Reactivity and Role of the t-butyl Ester Protecting Group

The tert-butyl (t-butyl) ester serves to protect the carboxylic acid functionality. Similar to the N-Boc group, the t-butyl ester is stable under basic and nucleophilic conditions. This stability is crucial when the deprotected amine is intended to react with an electrophile while the carboxylic acid remains protected.

The t-butyl ester is also cleaved under acidic conditions, often requiring stronger acids or longer reaction times than the N-Boc group. nih.gov This differential lability allows for the selective deprotection of the amine while the ester remains intact. However, conditions that cleave the t-butyl ester will typically also cleave the N-Boc group. nih.gov The cleavage of the t-butyl ester also proceeds through the formation of the stable tert-butyl cation. total-synthesis.com

Selective Deprotection Strategies and Methodological Advancements

The ability to selectively remove one protecting group in the presence of the other is paramount for the utility of this compound.

Selective deprotection of the N-Boc group in the presence of a t-butyl ester can be achieved using milder acidic conditions. researchgate.net For instance, treatment with a controlled amount of a strong acid like sulfuric acid in a specific solvent system can preferentially cleave the N-Boc group. researchgate.net

Conversely, selective deprotection of the t-butyl ester while the N-Boc group remains is more challenging due to their similar acid lability. However, specific reagent systems have been developed to achieve this. One notable method employs a mixture of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile. organic-chemistry.org This system has been shown to selectively cleave t-butyl esters in the presence of N-Boc groups. organic-chemistry.org Another approach utilizes zinc bromide (ZnBr₂) in dichloromethane, although its compatibility with N-Boc can be substrate-dependent. nih.gov

Recent advancements in deprotection methodologies focus on milder and more selective conditions. The use of Lewis acids, such as cerium(III) chloride, offers an alternative to strong Brønsted acids, often providing different selectivity profiles. organic-chemistry.org Furthermore, solvent-free deprotection methods, such as using p-toluenesulfonic acid in a ball mill, are being explored as environmentally friendly alternatives. scirp.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Polyethylene (B3416737) glycol (PEG)
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA)
Dichloromethane (DCM)
Dimethylformamide (DMF)
Candida antarctica Lipase B (CALB)
Trifluoroacetic acid (TFA)
Hydrochloric acid (HCl)
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
Sodium iodide (NaI)
Zinc bromide (ZnBr₂)
Acidic Conditions for Boc and t-butyl Ester Cleavage

Both the Boc and the t-butyl ester protecting groups are susceptible to removal under acidic conditions. cd-bioparticles.netbroadpharm.combroadpharm.commedkoo.com This shared lability presents a challenge for selective deprotection. Strong acids are commonly employed for the simultaneous cleavage of both groups. Trifluoroacetic acid (TFA), used either in its pure form or diluted in a solvent like dichloromethane (DCM), is a standard reagent for this purpose. researchgate.netthermofisher.comthieme-connect.depeptide.com The mechanism of this deprotection involves the formation of a tert-butyl cation. peptide.com This reactive intermediate can lead to undesired side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine. peptide.com To mitigate these side reactions, scavengers are often added to the cleavage cocktail. thermofisher.compeptide.com

Other acidic reagents capable of effecting this transformation include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and aqueous phosphoric acid. researchgate.netresearchgate.netorganic-chemistry.org While effective for complete deprotection, the similar acid sensitivity of the Boc and t-butyl ester groups makes achieving selective cleavage under these conditions difficult. thieme-connect.comthieme-connect.com

Base-Catalyzed Hydrolysis of the t-butyl Ester

In contrast to their shared vulnerability to acids, the Boc and t-butyl ester groups exhibit differential stability under basic conditions. The t-butyl ester can be selectively cleaved through base-catalyzed hydrolysis, while the Boc group remains intact. organic-chemistry.orgresearchgate.net This orthogonality is a key feature in the synthetic application of this compound.

Standard conditions for this hydrolysis involve the use of strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Research has shown that powdered potassium hydroxide in tetrahydrofuran (B95107) (THF) is a particularly safe and efficient method for the cleavage of tert-butyl benzoate (B1203000) esters at room temperature. organic-chemistry.org Another study demonstrated the selective hydrolysis of an amino ester using a system of tert-butylamine (B42293) (t-BuNH₂), lithium bromide (LiBr), methanol, and water, which successfully cleaved the ester without affecting the Boc protecting group. amelica.org

Advanced Selective Deprotection Techniques (e.g., using Cerium(III) Chloride-Sodium Iodide System)

To overcome the challenge of selectively cleaving the t-butyl ester in the presence of the acid-sensitive Boc group, advanced methods have been developed. A notable example is the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile. thieme-connect.comthieme-connect.comorganic-chemistry.org This system effectively reverses the typical selectivity observed with acidic reagents, allowing for the preferential removal of the t-butyl ester. organic-chemistry.org

This method is regarded as simple, mild, and cost-effective. thieme-connect.comorganic-chemistry.org The process involves treating the N-Boc-protected amino acid tert-butyl ester with a suspension of CeCl₃·7H₂O and NaI. organic-chemistry.org Optimization studies have indicated that pre-refluxing the cerium and iodide salts for 24 hours prior to the addition of the substrate enhances the selective deprotection. organic-chemistry.org This technique has been successfully applied to various amino acids without inducing racemization, highlighting its utility in peptide and conjugate synthesis. organic-chemistry.orgresearchgate.net

Table 1: Summary of Deprotection Methodologies for this compound
MethodReagentsGroup(s) CleavedSelectivityKey Findings/ConsiderationsCitations
Acidic CleavageTFA, HCl, H₂SO₄Boc and t-butyl esterLow (typically non-selective)Cleaves both groups. Scavengers are needed to prevent side reactions from t-butyl cations. researchgate.netthermofisher.comthieme-connect.depeptide.com
Base-Catalyzed HydrolysisNaOH, KOH, t-BuNH₂/LiBrt-butyl esterHigh (selective for ester)Boc group is stable under basic conditions, allowing for selective ester cleavage. organic-chemistry.orgamelica.org
Advanced Selective DeprotectionCeCl₃·7H₂O/NaIt-butyl esterHigh (selective for ester)Reverses the usual acid-catalyzed selectivity. A mild and cost-effective method. thieme-connect.comthieme-connect.comorganic-chemistry.orgresearchgate.net

Functionalization Strategies and Derivatization of this compound

The versatility of this compound extends to its derivatization, enabling the introduction of various reactive functionalities for specific applications.

Introduction of Terminal Reactive Groups

A primary functionalization strategy involves the introduction of a terminal azide (B81097) group (–N₃) onto the PEG backbone. cd-bioparticles.netbroadpharm.com This modification transforms the PEG linker into a reactive partner for "click chemistry," a suite of reactions known for their high efficiency and specificity. Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules. medchemexpress.com This reaction forms a highly stable triazole linkage, which is a cornerstone of modern bioconjugation techniques for attaching the PEG linker to proteins, peptides, or other biomolecules. sigmaaldrich.comnih.govmdpi.com

One efficient method for introducing the azide group is the Mitsunobu reaction, which can convert a terminal hydroxyl group on the PEG chain directly to an azide in a single step under mild conditions, preserving the integrity of the polymer chain. nih.govelsevierpure.com

The terminal hydroxyl (–OH) group inherent to many PEG structures serves as a versatile handle for a wide array of chemical modifications. sigmaaldrich.commdpi.combroadpharm.com This group can be derivatized into other functionalities or replaced entirely. broadpharm.commedkoo.com A common two-step approach involves first activating the hydroxyl group through sulfonylation with reagents like tosyl chloride or mesyl chloride. mdpi.com This converts the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution to introduce groups such as amines. mdpi.com

The Mitsunobu reaction is also a powerful tool for hydroxyl group derivatization, enabling its quantitative conversion into a range of functional groups, including azides, aldehydes, and thiols, under mild conditions. nih.govelsevierpure.com Furthermore, to increase the drug-loading capacity or create more complex architectures, the terminal hydroxyl groups can be functionalized with molecules like bicarboxylic amino acids, thereby increasing the number of available reactive sites on the PEG polymer. nih.gov

Table 2: Summary of Functionalization Strategies for this compound Derivatives
StrategyTarget GroupReagents/MethodsIntroduced FunctionalityApplicationCitations
Azide FunctionalizationTerminal Hydroxyl or HalideMitsunobu reaction; Nucleophilic substitution (e.g., with NaN₃)Azide (–N₃)Click Chemistry (CuAAC) for bioconjugation. medchemexpress.comnih.govelsevierpure.com
Hydroxyl Group DerivatizationTerminal Hydroxyl (–OH)Sulfonylation (TsCl, MsCl) followed by nucleophilic substitutionAmines, Thiols, etc.Introduction of various reactive handles for conjugation. mdpi.com
Mitsunobu reactionAzides, Aldehydes, ThiolsOne-step conversion to various functional groups under mild conditions. nih.govelsevierpure.com

Amine and Carboxylic Acid Terminal Modifications

The heterobifunctional nature of this compound, which features a tert-butoxycarbonyl (Boc) protected amine at one terminus and a tert-butyl (t-butyl) ester at the other, allows for sequential and controlled modifications. This dual protection strategy is fundamental to its utility in multi-step synthesis, enabling the selective deprotection and subsequent reaction of one terminus while the other remains inert.

Amine Terminal Modification: The Boc group is a widely used amine protecting group that is stable under a variety of conditions but can be efficiently removed under acidic conditions. Research has demonstrated that the selective cleavage of the N-Boc group in the presence of an acid-labile t-butyl ester can be achieved with high specificity. researchgate.net Methodologies using reagents such as concentrated sulfuric acid (H₂SO₄) in tert-butyl acetate (tBuOAc) or methanesulfonic acid (MeSO₃H) in a mixture of tBuOAc and dichloromethane (CH₂Cl₂) have been successfully employed. researchgate.net This reaction yields a free primary amine at one end of the PEG linker, while the t-butyl ester at the other end remains intact. This newly exposed amine is then available for a wide range of conjugation reactions, such as amidation with activated carboxylic acids.

Carboxylic Acid Terminal Modification: Conversely, the t-butyl ester can be deprotected to reveal a terminal carboxylic acid. This is also typically achieved under acidic conditions, often using trifluoroacetic acid (TFA). researchgate.net Once deprotected, the terminal carboxylic acid can be activated for subsequent coupling reactions. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). google.com For instance, a deprotected PEG-acid can react with a primary amine in the presence of activators like EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond. broadpharm.com

These selective deprotection and modification strategies allow for the precise, stepwise construction of complex bioconjugates, polymers, and Proteolysis Targeting Chimeras (PROTACs), where the PEG linker serves to connect distinct molecular entities. medchemexpress.com

TransformationFunctional Group TargetedReagents/ConditionsResulting Functional GroupReference
Boc DeprotectionN-Boc Protected AmineH₂SO₄ in tBuOAc or MeSO₃H in tBuOAc/CH₂Cl₂Primary Amine (-NH₂) researchgate.net
t-Butyl Ester Deprotectiont-Butyl EsterTrifluoroacetic Acid (TFA)Carboxylic Acid (-COOH) researchgate.net
Amide CouplingCarboxylic Acid (-COOH)EDC/NHS or HATU, followed by a primary amineAmide (-CONH-R) broadpharm.com

Synthesis of Multi-arm and Branched this compound Architectures

Beyond linear structures, this compound functionalities can be incorporated into more complex multi-arm and branched architectures. These structures offer advantages such as increased payload capacity, altered pharmacokinetic profiles, and unique spatial arrangements for molecular assembly. Research has shown that branched PEG architectures can exhibit enhanced stability and superior pharmaceutical activity profiles compared to their linear counterparts.

Y-Shaped and Branched Architectures: Y-shaped or branched linkers are commonly synthesized around a central branching core. A versatile approach involves using amino acids, such as lysine (B10760008), which contains two distinct amine groups (α and ε) and a carboxylic acid. nih.govresearchgate.net For example, N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-OH is a compound where the α-amine is Boc-protected, the ε-amine is modified with a PEG-t-butyl ester, and the carboxylic acid remains free for further conjugation. broadpharm.com This creates a branched structure from a single amino acid core. Other branched derivatives introduce additional functionalities for orthogonal conjugation strategies. For instance, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched derivative containing a terminal propargyl group for "click chemistry" reactions, alongside the Boc-protected amine and t-butyl ester. cd-bioparticles.net Similarly, azide-functionalized branched PEGs, like N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester, enable PEGylation via click chemistry. cd-bioparticles.net

Multi-arm Architectures: The synthesis of multi-arm PEGs involves using a central core molecule from which multiple PEG arms radiate. Cores such as glycerol, pentaerythritol (B129877), and hexaglycerol (B12301427) are used to create 3-arm, 4-arm, and 8-arm PEG structures, respectively. researchgate.netjenkemusa.com These multi-arm PEGs can be functionalized at their termini. A common strategy involves converting the terminal hydroxyl groups of a multi-arm PEG into a reactive species. For example, a patent describes the synthesis of an eight-arm PEG acetic acid, which is then reacted with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) to produce an eight-arm PEG-NHS ester. google.com These activated multi-arm PEGs can readily react with amine-containing molecules, including proteins or deprotected amine-terminal PEG linkers, to form stable, high-molecular-weight conjugates or hydrogels. jenkemusa.commolecularcloud.org The synthesis allows for the creation of structures with a high density of functional groups. nanocs.net

Architecture TypeCore Molecule/StrategyKey Functional GroupsSynthetic Approach ExampleReference
Y-Shaped (Lysine Core)L-Lysineα-Amine (Boc-protected), ε-Amine (PEG-t-butyl ester), Carboxylic AcidDifferential protection and functionalization of lysine's amine groups and carboxylic acid. nih.govbroadpharm.com
Branched (Click-Ready)Tertiary AminePropargyl, Boc-Amine, t-Butyl EsterSynthesis around a central nitrogen atom, incorporating an alkyne for click chemistry. cd-bioparticles.net
Branched (Azide)Tertiary AmineAzide, Boc-Amine, t-Butyl EsterIncorporation of an azide group for click chemistry. cd-bioparticles.netbroadpharm.com
4-Arm PEGPentaerythritolTerminal NHS EstersEthoxylation of pentaerythritol followed by conversion of terminal groups to NHS esters. jenkemusa.comnanocs.net
8-Arm PEGHexaglycerol or TripentaerythritolTerminal Acetic Acid or NHS EstersEthoxylation of a core molecule, followed by functionalization with acetic acid and activation to NHS ester. google.comjenkemusa.com

Applications of N Boc Peg T Butyl Ester in Contemporary Academic Research

N-Boc-PEG-t-butyl Ester in Bioconjugation Techniques

This compound serves as a critical linker molecule in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The compound's unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine at one end and a tert-butyl ester protected carboxylic acid at the other, allows for a stepwise and controlled conjugation process. The Boc group can be removed under acidic conditions to reveal a reactive amine, while the t-butyl ester can be cleaved to expose a carboxylic acid, enabling the sequential attachment of different molecules.

Conjugation to Proteins and Peptides

The primary amines on the surface of proteins, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, are common targets for conjugation. After deprotection of the t-butyl ester to reveal the carboxylic acid, N-Boc-PEG-COOH can be activated (e.g., as an N-hydroxysuccinimide ester) to react with these primary amines, forming stable amide bonds. This process, known as PEGylation, can enhance the therapeutic properties of proteins and peptides by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. The Boc-protected amine on the other end of the PEG linker remains available for subsequent conjugation to other molecules of interest.

A notable example involves the use of a lysine-based branched derivative, N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-OH. broadpharm.combroadpharm.com In this molecule, the α-amine is Boc-protected, the ε-amine is modified with a PEG-t-butyl ester, and the carboxylic acid is free for initial conjugation. This creates a branched structure from a single amino acid, allowing for the attachment of multiple functionalities.

Biomolecule ClassConjugation StrategyKey Feature of this compound
ProteinsActivation of the carboxylic acid (after t-butyl ester deprotection) to react with surface lysine residues.Orthogonal protecting groups allow for controlled, stepwise conjugation.
PeptidesSimilar to proteins, targeting N-terminal amines or lysine side chains.The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Linkage to Nucleic Acids and Other Biomolecules

The versatility of this compound extends to the modification of nucleic acids and other biomolecules. For instance, after deprotection of the Boc group to yield a primary amine, the linker can be coupled to a modified oligonucleotide. This is particularly useful in the development of targeted drug delivery systems where an oligonucleotide might act as a targeting ligand. The t-butyl ester end can then be deprotected and conjugated to a therapeutic agent.

Furthermore, trifunctional PEG linkers, such as N-(azide-PEG10)-N-(PEG10-N-boc)-N-(PEG10-t-butyl ester), offer even greater versatility. These molecules contain an azide (B81097) for click chemistry, a Boc-protected amine, and a t-butyl ester, allowing for three distinct and sequential conjugation reactions. This enables the assembly of complex biomolecular constructs.

Strategies for Enhanced Bioconjugation Efficiency and Specificity

A key strategy for enhancing bioconjugation efficiency and specificity revolves around the orthogonal protection offered by the Boc and t-butyl ester groups. This allows for a directed, stepwise synthesis, minimizing the formation of unwanted byproducts. For example, the Boc group can be selectively removed under mild acidic conditions without affecting the t-butyl ester, enabling the specific reaction of the newly exposed amine.

The hydrophilicity imparted by the PEG chain is another crucial factor. It can improve the solubility of the biomolecule-linker conjugate in aqueous buffers, which is often a challenge in bioconjugation reactions. Moreover, the flexibility of the PEG spacer can help to overcome steric hindrance, allowing for more efficient conjugation to sterically hindered sites on a biomolecule. The use of branched architectures, as seen with the lysine-based derivatives, can also increase the payload of conjugated molecules per biomolecule.

Role of this compound in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. These molecules consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker.

This compound as a Versatile PROTAC Linker

This compound and its derivatives are widely used as linkers in the synthesis of PROTACs. medchemexpress.comdcchemicals.com The heterobifunctional nature of this compound is perfectly suited for the stepwise construction of a PROTAC. Typically, one of the protecting groups is removed to allow for the attachment of the target protein ligand. Following this, the second protecting group is removed to enable the conjugation of the E3 ligase ligand. This controlled synthetic route is essential for producing well-defined PROTAC molecules. The PEG component of the linker is particularly advantageous as it enhances the solubility and cell permeability of the often large and complex PROTAC molecules. biochempeg.comjenkemusa.com

The synthesis of PROTACs targeting the estrogen receptor (ERα) for degradation provides a practical example. In these studies, linkers of varying lengths were synthesized to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The modular synthesis, enabled by heterobifunctional linkers, allowed for the systematic evaluation of linker length on degradation efficacy. nih.govresearchgate.net

Impact of PEG Chain Length and Architecture on PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's efficacy. The linker must be long enough to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. However, a linker that is too long can lead to reduced efficacy.

Research has shown a clear relationship between PEG chain length and PROTAC activity. For instance, in a study of ERα-targeting PROTACs, a linker with a 16-atom chain length was found to be optimal for inducing ERα degradation. nih.govresearchgate.net Shorter and longer linkers resulted in reduced efficacy. Similarly, in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), longer PEG linkers (≥ 4 PEG units) were found to be more effective than shorter ones. nih.gov

The architecture of the linker also plays a role. While linear PEG chains are most common, branched linkers can be used to modulate the properties of the PROTAC, such as its three-dimensional conformation and solubility. The ability to systematically vary the PEG chain length using derivatives of this compound is a key strategy in optimizing the efficacy of new PROTACs. nih.gov

PROTAC TargetE3 Ligase LigandOptimal Linker Length (atoms)Reference
Estrogen Receptor (ERα)VHL16 nih.govresearchgate.net
Bruton's Tyrosine Kinase (BTK)Cereblon≥ 4 PEG units nih.gov

This compound in Materials Science and Nanotechnology

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in the fields of materials science and nanotechnology. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine at one end and a tert-butyl (t-butyl) ester at the other, allows for controlled, sequential modifications. This dual-protection strategy is instrumental in multi-step syntheses, enabling the selective deprotection and reaction of one terminus while the other remains protected.

The PEG component of the molecule imparts hydrophilicity, which is highly advantageous for applications in aqueous environments. This increased water solubility can improve the biocompatibility of materials and reduce non-specific interactions. The Boc and t-butyl ester protecting groups are stable under a range of conditions but can be selectively removed under moderately acidic conditions, providing precise control over the modification process.

Surface Modification of Nanoparticles and Biomaterials

The surface modification of nanoparticles and biomaterials is a critical step in designing materials for biomedical applications. This compound is frequently employed for this purpose, enabling the covalent attachment of PEG chains (PEGylation) to surfaces. This process can be tailored to achieve specific surface properties.

A significant challenge in the use of nanoparticles and biomaterials in biological systems is the non-specific adsorption of proteins, which can lead to rapid clearance by the immune system and reduced efficacy. PEGylation, facilitated by linkers like this compound, creates a hydrophilic barrier on the material's surface. This "stealth" layer sterically hinders the approach and binding of proteins and cells.

Research has consistently shown that surfaces modified with PEG exhibit significantly reduced protein adsorption. The length and density of the PEG chains can be optimized to maximize this effect. By controlling the deprotection of the N-Boc and t-butyl ester groups, researchers can precisely control the attachment of PEG chains to achieve the desired surface density for minimal biofouling.

The covalent attachment of PEG to nanomedicines using linkers such as this compound is a well-established strategy to enhance their biocompatibility and promote immune evasion. mdpi.com The hydrophilic PEG chains create a hydration layer around the nanoparticle, which masks it from recognition by the reticuloendothelial system (RES), thereby prolonging its circulation time in the bloodstream. mdpi.com This extended circulation allows for greater accumulation of the nanomedicine at the target site, improving its therapeutic efficacy. The choice of PEG linker and the degree of PEGylation are critical factors that influence the in vivo behavior of the nanoparticles. mdpi.com

The hydrophilic nature of the PEG chains introduced by this compound enhances the stability and dispersibility of nanoparticle formulations in aqueous media. The PEG layer prevents the aggregation of nanoparticles through steric repulsion, which is crucial for maintaining the desired particle size and distribution, both in storage and in biological fluids. This stabilization is essential for the effective performance and safety of nanoparticle-based diagnostics and therapeutics.

Polymer Network Formation and Hydrogel Synthesis

This compound serves as a valuable crosslinking agent in the formation of polymer networks and the synthesis of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks with a wide range of applications in drug delivery, tissue engineering, and as smart materials.

The bifunctional nature of this compound allows for its incorporation into polymer chains. After deprotection of the terminal groups, the reactive amine and carboxylic acid functionalities can participate in crosslinking reactions with other polymer chains, leading to the formation of a stable hydrogel network. The PEG component of the linker contributes to the hydrophilicity and biocompatibility of the resulting hydrogel. The length of the PEG spacer can be varied to control the crosslinking density and, consequently, the mechanical properties and swelling behavior of the hydrogel.

Development of Polyethylene Glycol-Modified Functional Coatings

This compound is utilized in the development of functional coatings with tailored properties for various surfaces. biochempeg.com These PEG-modified coatings can impart desirable characteristics such as lubricity, biocompatibility, and resistance to biofouling.

The process typically involves the initial attachment of the this compound to a surface through one of its terminal groups after deprotection. The remaining protected group can then be deprotected to introduce a reactive functionality on the surface. This functionality can be used for the subsequent attachment of other molecules, such as targeting ligands, drugs, or enzymes, creating a multifunctional surface. This approach has been used to modify a variety of substrates, including medical implants, biosensors, and microfluidic devices, to improve their performance and biocompatibility.

This compound in Advanced Drug Delivery System Design

The design of sophisticated drug delivery systems frequently utilizes this compound to enhance the therapeutic profiles of pharmaceutical agents. Its role is multifaceted, addressing challenges related to drug solubility, stability, and controlled release.

PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy for improving the physicochemical properties of therapeutic agents, particularly those with poor water solubility. cd-bioparticles.net The PEG component of this compound is highly hydrophilic, capable of binding numerous water molecules, thereby conferring enhanced aqueous solubility to conjugated drugs. biochempeg.comunige.ch This is critical for preventing the precipitation of certain drugs at physiological pH. unige.ch

Furthermore, the flexible PEG chain can form a protective hydrophilic shield around the drug molecule. creative-biolabs.com This steric hindrance limits the access of degrading enzymes and opsonins, thus improving the drug's stability in circulation and reducing its clearance by the immune system. cd-bioparticles.netcreative-biolabs.com The result is a longer plasma half-life and a more stable therapeutic agent.

ParameterUnconjugated Drug (Example: Paclitaxel)PEGylated Paclitaxel
Aqueous Solubility Low (~0.3 µg/mL)Significantly Increased
In Vivo Stability Susceptible to enzymatic degradationEnhanced protection from enzymes
Circulation Half-Life ShortProlonged

This table provides a representative illustration of how PEGylation can significantly improve key pharmaceutical properties of a hydrophobic drug like paclitaxel.

Effective drug delivery often requires the release of the therapeutic payload at a specific site of action, such as a tumor, while minimizing exposure to healthy tissues. This compound is instrumental in designing carriers with built-in release mechanisms, particularly those sensitive to environmental pH. nih.gov The t-butyl ester linkage is known to be labile under acidic conditions. broadpharm.com

This property is exploited in drug delivery systems targeting the tumor microenvironment, which is characteristically more acidic (pH ~6.5) than healthy tissue (pH 7.4). nih.gov A drug can be conjugated to a nanoparticle or polymer via the this compound linker. The carrier remains stable in the bloodstream at neutral pH, but upon reaching the acidic tumor environment, the t-butyl ester bond is cleaved, triggering the release of the drug directly at the target site. nih.govnih.gov This pH-sensitive release strategy enhances therapeutic efficacy while reducing systemic toxicity. ecust.edu.cn

ConditionDrug Release from pH-Sensitive CarrierRationale
Physiological pH (7.4) Minimal (< 10% over 24h)The t-butyl ester linker is stable. nih.gov
Acidic Tumor pH (~6.5) Substantial and sustainedAcid-catalyzed hydrolysis of the ester bond triggers payload release. nih.gov
Endosomal pH (~5.0) Rapid and near-complete (>80% over 24h)Accelerated cleavage of the ester linker inside the cell's endosomes. researchgate.net

This interactive table demonstrates the pH-dependent drug release profile typical of delivery systems using acid-labile ester linkers.

This compound is widely used to modify the surfaces of drug carriers like liposomes and polymeric nanoparticles. creative-biolabs.com The process leverages the linker's heterobifunctional nature to attach both the PEG chain and a subsequent molecule, such as a targeting ligand.

For lipid-based carriers like liposomes, the synthesis can proceed in a stepwise manner. First, the Boc group is removed under acidic conditions to expose the primary amine. This amine can then be coupled to a reactive lipid, such as one with an N-hydroxysuccinimide (NHS) ester headgroup, incorporating the linker into the liposome's surface. Subsequently, the t-butyl ester at the other end of the PEG chain is hydrolyzed to reveal a carboxylic acid. This terminal carboxyl group can then be activated and used to covalently attach a targeting ligand (e.g., an antibody or peptide) that directs the liposome (B1194612) to specific cells or tissues. This surface functionalization not only enables active targeting but also provides the benefits of PEGylation, including improved circulation time and reduced immunogenicity. cd-bioparticles.net

This compound in Biosensor Development

The performance of biosensors, particularly immunoassays, depends critically on the proper immobilization and orientation of capture molecules (e.g., antibodies) on the sensor surface. nih.gov this compound serves as an effective linker for achieving this. Its PEG component helps to create a hydrophilic, protein-repellent surface, which minimizes non-specific binding and improves the signal-to-noise ratio.

This compound as a Support in Ligand and Polypeptide Synthesis

The orthogonal protecting groups of this compound make it an exceptionally versatile building block for the multi-step synthesis of complex bioconjugates, most notably Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commybiosource.com PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.gov The molecule consists of a ligand for the target protein and a ligand for the E3 ligase, joined by a chemical linker, for which this compound is a common choice. nih.gov

The synthesis of a PROTAC using this linker follows a logical, stepwise process that takes advantage of the differential stability of the Boc and t-butyl ester groups. This allows for the sequential attachment of the two different ligands, preventing unwanted side reactions. A derivative, N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-OH, can also be used to create branched structures for more complex molecular assemblies. broadpharm.com

StepReactionProtecting Group RemovedFunctional Group ExposedPurpose
1 Treatment with strong acid (e.g., TFA)t-butyl esterCarboxylic Acid (-COOH)Prepare the linker for conjugation to the first ligand (Ligand A).
2 Amide coupling (e.g., with EDC/NHS)NoneN/ACovalently attach Ligand A to the exposed carboxylic acid.
3 Treatment with moderate acidBoc groupPrimary Amine (-NH2)Prepare the Ligand A-linker conjugate for attachment of the second ligand.
4 Amide coupling (e.g., with EDC/NHS)NoneN/ACovalently attach Ligand B to the exposed amine, completing the PROTAC synthesis.

This interactive table outlines a representative synthetic pathway for constructing a PROTAC, highlighting the sequential deprotection and conjugation steps enabled by the this compound linker.

Advanced Analytical Characterization in N Boc Peg T Butyl Ester Research

Spectroscopic Techniques for Structural Elucidation and Confirmation of Functionalization

Spectroscopic methods are indispensable for the detailed structural analysis of N-Boc-PEG-t-butyl ester, verifying the presence of key functional groups and the integrity of the polyethylene (B3416737) glycol (PEG) backbone.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum provides a unique molecular fingerprint, confirming the successful incorporation of the N-Boc and t-butyl ester moieties. The presence of a strong carbonyl (C=O) absorption peak is indicative of the ester group, while bands corresponding to the N-H and C-O stretches confirm the presence of the Boc-protected amine and the PEG ether backbone, respectively. researchgate.netresearchgate.net

Key characteristic absorption bands in the FT-IR spectrum of this compound are detailed in the table below.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3300-3500
C-H (Alkyl)Stretching2850-3000
C=O (Ester)Stretching1730-1750
C=O (Carbamate)Stretching1680-1700
C-O-C (Ether)Stretching1050-1150

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the presence of the terminal protecting groups.

In ¹H NMR, the characteristic singlet signal of the nine protons of the t-butyl group in the Boc moiety typically appears at approximately 1.4 ppm. The protons of the t-butyl ester group also produce a distinct singlet. The ethylene (B1197577) glycol protons of the PEG backbone are observed as a series of multiplets in the range of 3.5-3.7 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the ester and carbamate (B1207046) groups, as well as the quaternary carbons of the t-butyl groups, give rise to characteristic signals at the lower field region of the spectrum. The repeating ethylene glycol units of the PEG chain are typically observed around 70 ppm.

Below are tables detailing the expected chemical shifts for the protons and carbons in this compound.

¹H NMR Spectral Data

Protons Multiplicity Chemical Shift (δ ppm)
(CH₃)₃C-O(C=O)NH- Singlet ~1.44
-O(C=O)C(CH₃)₃ Singlet ~1.46
-NH-CH₂- Multiplet ~3.30
-CH₂-O-CH₂- Multiplet ~3.65
-O-CH₂-CH₂-C=O Triplet ~3.75

¹³C NMR Spectral Data

Carbon Chemical Shift (δ ppm)
(CH₃)₃C- ~28.5
-C(CH₃)₃ ~80.5
-NH-CH₂- ~40.5
-CH₂-O-CH₂- ~70.0
-O-CH₂-CH₂-C=O ~68.0
-CH₂-C(=O)O- ~36.0
-NH-C=O ~156.0

UV-Vis Absorption and Emission Spectrometry for Conjugate Analysis

This compound itself does not possess a significant chromophore and therefore exhibits weak ultraviolet-visible (UV-Vis) absorbance, typically at lower wavelengths. nipne.ro However, UV-Vis spectrometry becomes a valuable tool for characterizing conjugates of this compound with molecules that do contain a chromophore, such as fluorescent dyes, proteins, or certain drugs.

Upon successful conjugation, the UV-Vis spectrum of the resulting product will exhibit the characteristic absorption bands of the appended chromophore. This allows for the confirmation of the conjugation reaction and can also be used to quantify the degree of labeling or the concentration of the conjugate in solution. For example, if this compound is conjugated to a molecule with a known molar absorptivity, the concentration of the conjugate can be determined using the Beer-Lambert law. Changes in the absorption maximum (λmax) or the appearance of new absorption bands can also provide information about the electronic environment of the chromophore after conjugation. utoronto.ca

Chromatographic and Mass Spectrometry Techniques for Purity and Molecular Weight Determination

Chromatographic and mass spectrometric methods are essential for assessing the purity and determining the precise molecular weight of this compound.

Mass Spectrometry (e.g., MALDI-ToF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of polymers like PEG and their derivatives. nih.govbath.ac.uk It allows for the accurate determination of the molecular weight of this compound. bath.ac.uk In a typical MALDI-ToF experiment, the analyte is co-crystallized with a matrix compound that absorbs laser energy. Upon irradiation with a laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in a time-of-flight analyzer. The mass-to-charge ratio (m/z) of the ions is determined by their flight time.

For PEG derivatives, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). oak.go.kr A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), is often added to promote the formation of sodiated molecular ions ([M+Na]⁺), which are readily detected. bath.ac.uk The resulting mass spectrum shows a distribution of peaks, each corresponding to a different PEG chain length, allowing for the determination of the average molecular weight and the polydispersity of the sample.

Typical MALDI-ToF MS Parameters for PEG Analysis

Parameter Description
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA)
Cationizing Agent Sodium trifluoroacetate (NaTFA)
Laser Nitrogen laser (337 nm)
Mode Reflectron

| Detected Ion | [M+Na]⁺ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are often employed.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of PEG derivatives. In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By running a gradient of increasing organic solvent concentration, impurities with different polarities can be effectively separated from the main product peak. The purity of the this compound is determined by the relative area of its peak in the chromatogram.

Illustrative RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD)

| Injection Volume | 10 µL |

Morphological and Size Characterization for Nanomaterial Applications

The physical dimensions, shape, and structure of nanoparticles functionalized with PEG chains derived from this compound are determinant factors for their in vivo and in vitro behavior. Advanced microscopy and scattering techniques provide detailed insights into these properties.

Table 1: Representative Morphological Findings from SEM Analysis of PEGylated Nanoparticles

Nanoparticle System Observed Morphology Research Focus
Cholesterol-PEG co-modified poly(n-butyl) cyanoacrylate NPs Spherical particles Analysis of spray-dried formulations for drug delivery. azonano.com
Gold Nanoprisms functionalized with PEG Triangular nanoprisms and nanospheres Evaluation of shape and stability for biomedical applications. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, offering detailed information about the size, shape, and internal structure of nanoparticles. For nanomaterials functionalized with linkers derived from this compound, TEM is essential for visualizing the core material and confirming its dimensions with nanometer precision. mdpi.com

Table 2: Nanoparticle Size Characterization via TEM

Nanoparticle Type PEG Molecular Weight (if specified) Mean Diameter (nm) Observed Shape
Bare Iron Oxide Nanoparticles (IONPs) N/A 11.6 ± 3.6 Round
PEG-functionalized IONPs 20 K 12.9 ± 4.0 Round
PEG-functionalized IONPs 35 K 17.5 ± 10.5 Rhombic

Data compiled from multiple sources. researchgate.netazooptics.com

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. This analysis is particularly important for PEGylated nanoparticles as it reflects the effective size of the particle in an aqueous environment, including the extended PEG chains. The results are typically reported as an average particle size and a polydispersity index (PDI), which indicates the breadth of the size distribution. A low PDI value suggests a monodisperse and uniform sample.

For example, in the characterization of biodegradable nanoparticles made from amino-acid-based ester polymers and stabilized with a PEG-containing surfactant, DLS was used to determine size and uniformity. The analysis showed that PEGylated particles based on the polymer 8L6 had an average size of 175 nm with a PDI of 0.121, indicating a relatively narrow size distribution. updatepublishing.com DLS is also employed to assess the stability of nanoparticle formulations over time, as any aggregation would lead to a significant increase in the measured hydrodynamic diameter.

Table 3: Hydrodynamic Size and Polydispersity of PEGylated Nanoparticles Measured by DLS

Nanoparticle Formulation Average Diameter (nm) Polydispersity Index (PDI)
8L6-PEG-PEA 175 0.121 ± 0.041
8R6-PEG-PEA 190 0.255 ± 0.021

Data sourced from a study on biodegradable nanoparticles based on poly(ester amides). updatepublishing.com

X-Ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of materials. researchgate.net In the context of nanomaterials prepared with PEG linkers, XRD is primarily used to analyze the core of the nanoparticle. It provides crucial information on the crystallographic structure, phase composition, and purity of the core material after the synthesis and functionalization process.

For instance, in the synthesis of PEG-coated silver nanoparticles, XRD patterns confirmed the formation of a face-centered cubic (fcc) crystalline structure for the silver core. azooptics.comupdatepublishing.com The diffraction peaks correspond to specific lattice planes of the material, allowing for unambiguous identification. azooptics.comupdatepublishing.com Similarly, XRD analysis of Fe3O4 nanoparticles coated with PEG showed a cubic spinel structure, confirming the composition of the magnetic core. While the amorphous PEG coating does not typically produce sharp diffraction peaks, its presence can sometimes be inferred from broad features in the diffractogram. The primary utility of XRD remains the verification of the structural integrity and crystallinity of the nanoparticle core itself.

Table 4: Representative XRD Findings for PEGylated Nanoparticles

Nanoparticle Core PEG Molecular Weight (if specified) Key XRD Findings Inferred Crystal Structure
Silver (Ag) 6000 & 8000 Diffraction peaks at 2θ ≈ 38.2°, 44.4°, 64.6° Face-Centered Cubic (FCC) azooptics.com

Theoretical and Computational Studies of N Boc Peg T Butyl Ester Systems

Molecular Modeling and Simulation of PEG-Based Linkers and Conjugates

Molecular modeling and simulation have become indispensable tools for investigating the structural and dynamic properties of polyethylene (B3416737) glycol (PEG)-based linkers and their conjugates. These computational techniques allow for the exploration of conformational landscapes, solvation effects, and interactions with other molecules, which are critical for understanding the function of PEGylated systems in various applications, including drug delivery and bioconjugation.

All-atom and coarse-grained molecular dynamics (MD) simulations are primary methods used to study PEGylated molecules. nih.gov All-atom simulations provide a high-resolution view of the system, capturing detailed interactions between the PEG linker, the conjugated molecule, and the surrounding solvent. nih.gov For instance, simulations of PEGylated proteins have shown that the PEG chains can adopt a folded or "random-coil" conformation on the protein surface rather than a fully extended one. nih.govfrontiersin.org This wrapping of the PEG polymer around the protein can create a steric shield, which is influenced by the length of the PEG chain and the site of conjugation. glpbio.com

Coarse-grained models, which group atoms into larger beads, enable the simulation of larger systems and longer timescales, which is often necessary to study processes like the self-assembly of PEGylated lipids into micelles or the interaction of PEGylated nanoparticles with cell membranes. nih.govmedchemexpress.com These simulations have been instrumental in understanding how factors like PEG size and grafting density affect the formation of drug delivery vehicles and their interactions with biological barriers. nih.gov

The table below summarizes key findings from molecular modeling and simulation studies on PEG-based systems, highlighting the impact of various factors on their conformational behavior.

System StudiedSimulation TypeKey Findings
PEGylated HemoglobinAll-atom MDPEG chains adopt a folded conformation, weakening interactions with other biopolymers. broadpharm.comoup.com
PEGylated InsulinAll-atom MDPEG chains interact with hydrophobic residues and form hydrogen bonds with water, increasing size and stability.
PEGylated PeptidesAll-atom MDPEGylation has a more significant influence on the conformations of charged peptides compared to neutral ones. axispharm.com
PEGylated Human Growth HormoneDocking AnalysisPEG forms a random-coil structure, reducing the binding affinity to its receptor. frontiersin.org
PEG-encapsulated Magainin 2All-atom MDPEG-peptide interaction is strongly modulated by aromatic and basic residues of the peptide. xcessbio.com

These computational insights are crucial for the rational design of PEGylated systems with optimized properties for specific applications.

Computational Approaches for Rational Design of N-Boc-PEG-t-butyl Ester Modified Systems

The rational design of drug delivery systems and bioconjugates modified with this compound and similar linkers is greatly enhanced by computational approaches. These methods allow for the in silico screening and optimization of molecular designs before their synthesis, saving significant time and resources. glpbio.com

A primary application of computational design is in the field of Proteolysis-Targeting Chimeras (PROTACs), where this compound is often used as a component of the linker connecting a target protein ligand and an E3 ligase ligand. The length, flexibility, and chemical nature of the PEG linker are critical for the formation of a stable and effective ternary complex (target protein-PROTAC-E3 ligase). Molecular docking and dynamics simulations can be used to predict the optimal linker length and composition to achieve the desired proximity and orientation of the two proteins for efficient ubiquitination and subsequent degradation of the target protein.

Computational methods are also employed to predict how PEGylation will affect the properties of a therapeutic molecule. For example, simulations can provide insights into how the attachment of a PEG linker might alter the solubility, stability, and bioavailability of a drug. glpbio.com By modeling the interactions of the PEGylated molecule with water and other components of a biological system, researchers can anticipate changes in pharmacokinetic and pharmacodynamic profiles.

Furthermore, computational analysis is a valuable tool for selecting the optimal site for PEGylation on a protein or other biomolecule. glpbio.com By evaluating the accessibility of different potential conjugation sites and the likely impact of PEG attachment on the molecule's structure and function, a more strategic and effective modification can be achieved. glpbio.com For instance, in silico approaches combined with experimental methods have been successfully used to define a methodology for the site-selective PEGylation of erythropoietin analogs. glpbio.com

The table below outlines various computational approaches and their applications in the rational design of systems modified with PEG-based linkers.

Computational MethodApplication in DesignResearch Finding Example
Molecular Dynamics (MD) SimulationsCharacterizing molecular-level changes upon PEGylation.Simulations of PEGylated interferon provided evidence for improved protein stability and retention time, as well as a decrease in bioactivity with increasing PEG conjugation. glpbio.com
Docking AnalysisPredicting binding affinity and orientation of PEGylated molecules with their receptors.Docking studies of PEGylated human growth hormone showed a reduced binding affinity to its receptor due to the random-coil formation of PEG. frontiersin.org
Bioinformatics and In Silico AnalysisSelecting optimal sites for PEGylation on proteins.Computational analysis was recommended to select the proper position on a protein for site-selective PEGylation to preserve biological activity. glpbio.com
Quantum Chemical CalculationsAnalyzing thermodynamic and kinetic properties of PEG linkers.Calculations were used to explore the properties of different cross-linkers, suggesting that the polarity distribution of the PEG backbone enhances its accessibility to the protein surface.

The integration of these computational strategies into the design process facilitates the development of more effective and precisely engineered therapeutic systems incorporating this compound and other PEG derivatives.

Future Perspectives and Emerging Research Directions

Expansion of N-Boc-PEG-t-butyl Ester Derivatives into Novel Biomedical and Material Applications

The core structure of this compound serves as a scaffold for creating a diverse range of derivatives with tailored functionalities for specific applications. By modifying the core structure or deprotecting the end groups to attach other molecules, researchers are pushing the boundaries of biomedical and materials science.

In biomedicine, these derivatives are integral to the development of advanced drug delivery systems and bioconjugates. One of the most significant applications is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com this compound and its analogues act as linkers connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins. medchemexpress.com The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Furthermore, derivatives are being explored for the surface modification of nanoparticles and medical devices. Attaching these PEG linkers to surfaces can improve biocompatibility, reduce immunogenicity, and prevent non-specific protein adsorption, thereby prolonging the circulation time of nanomedicines and improving the performance of implantable devices. Research has also involved creating ester prodrugs of amino acid amides to enhance membrane permeability for potential cancer therapies. nih.gov

In materials science, this compound derivatives are used to synthesize novel polymers and functional coatings. biochempeg.com These materials can be designed to have specific properties, such as in the creation of hydrogels for tissue engineering or specialized coatings for various applications. cd-bioparticles.net

Below is a table of representative this compound derivatives and their emerging applications.

Derivative NameKey Functional GroupsEmerging Application(s)Reference(s)
N-(Azido-PEG)-N-Boc-PEG-t-butyl esterAzide (B81097), Boc-amine, t-butyl esterBioconjugation via Click Chemistry, PROTAC synthesis cd-bioparticles.net
N-(Hydroxy-PEG)-N-Boc-PEG-t-butyl esterHydroxyl, Boc-amine, t-butyl esterSynthesis of drug-release systems, nanotechnology, new materials research biochempeg.com
N-(Boc-PEG)-NH-PEG-t-butyl esterFree amine, Boc-amine, t-butyl esterReaction with carboxylic acids and activated NHS esters for bioconjugation cd-bioparticles.net
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-OHCarboxylic acid, Boc-amine, t-butyl esterPeptide synthesis, further conjugation after deprotection broadpharm.com

Development of Greener and More Efficient Synthetic Strategies for this compound

While effective, traditional methods for synthesizing this compound and its derivatives often involve multiple steps, prolonged reaction times, and the use of hazardous organic solvents like dichloromethane (B109758). These factors present challenges for scalability and environmental sustainability. Consequently, a key area of research is the development of greener and more efficient synthetic protocols.

Recent advancements focus on minimizing solvent use, reducing reaction times, and improving yields. One promising approach involves the use of polyethylene (B3416737) glycol (PEG) itself as a green reaction medium. For instance, PEG-400 has been successfully used as an eco-friendly medium for the N-Boc protection of various amines at room temperature, resulting in excellent yields and short reaction times. researchgate.net This method represents a significant improvement over protocols that rely on volatile and often toxic organic solvents. researchgate.netacs.org

Solvent-free reaction conditions are another major goal in green chemistry. acs.org Mechanochemistry, such as electromagnetic milling, has been explored as a solvent-free method for ester formation, drastically reducing waste and reaction time compared to traditional solvent-based routes. Research into novel catalysts is also proving fruitful. Magnetically recoverable nanocatalysts, for example, have been used for N-butyloxycarbonylation reactions under solvent-free conditions, allowing for easy separation and recycling of the catalyst. acs.org Similarly, various organocatalysts are being investigated to facilitate the N-Boc protection of amines under mild and environmentally benign conditions. researchgate.net

The following table compares traditional and emerging synthetic strategies.

Synthesis MethodKey FeaturesTypical Reaction TimeYieldEnvironmental ImpactReference(s)
Traditional Stepwise Synthesis Uses solvents like DCM, requires base12–24 hours54–64%Moderate to High
PEG-400 as Reaction Medium Uses a recyclable, non-volatile mediumShort (minutes to hours)Good to ExcellentLow researchgate.net
Solvent-Free Electromagnetic Milling Mechanochemical activation, no solvent~2 hours85–92%Low
Catalyst-Free in Water-Acetone Uses water-acetone mixture, no catalystShortExcellentLow researchgate.net

Integration of Advanced Analytical Methodologies for Complex this compound Conjugates

As this compound derivatives become more complex, particularly when conjugated to large biomolecules like proteins or incorporated into nanoparticles, their characterization demands sophisticated analytical techniques. dtu.dk Ensuring the structural integrity, purity, and molecular weight distribution of these conjugates is critical for their function and reproducibility in research and therapeutic contexts.

A multi-faceted analytical approach is typically required. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structural integrity of the linker itself, verifying the presence of the Boc and t-butyl protecting groups, and identifying the characteristic peaks of the PEG backbone.

Mass spectrometry (MS) is indispensable for determining the precise molecular weight of the derivatives and their conjugates. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to confirm molecular weight and assess the uniformity of the PEG chain length.

Chromatographic methods are essential for purification and purity assessment. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (HPLC-MS), is the standard for quantifying purity and detecting impurities. For analyzing the molecular weight distribution of these PEGylated compounds, Gel Permeation Chromatography (GPC) is the preferred method.

The table below summarizes the key analytical methodologies used for these complex conjugates.

Analytical TechniquePurposeKey Parameters & ObservationsReference(s)
Nuclear Magnetic Resonance (NMR) Structural confirmation and integrity¹H NMR shows characteristic peaks for Boc (δ ~1.4 ppm) and PEG backbone (δ ~3.6-3.7 ppm). ¹³C NMR confirms carbon skeleton. nih.gov
Mass Spectrometry (MS) Molecular weight confirmation and PEG uniformityHigh-resolution ESI-MS or MALDI-TOF is used to verify the theoretical molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationTypically uses a C18 column with a water/acetonitrile (B52724) gradient to achieve ≥95% purity.
Gel Permeation Chromatography (GPC) Determination of molecular weight distributionUses standards like polystyrene for calibration to analyze the polydispersity of the PEG chain.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-PEG-t-butyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of functional groups (e.g., Boc for amines, t-butyl esters for carboxylic acids). Key steps:

  • Boc protection of the amine group using di-tert-butyl dicarbonate.
  • PEGylation via coupling reactions (e.g., carbodiimide-mediated esterification).
  • Final purification via column chromatography or preparative HPLC.
  • Validation : Use 1^1H/13^13C NMR to confirm structural integrity and HPLC-MS (≥95% purity) to assess purity. For trace impurities, supplement with FT-IR or MALDI-TOF .

Q. How does solvent choice impact the solubility and stability of this compound?

  • Methodological Answer : Solubility varies with polarity:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may accelerate ester hydrolysis under acidic/basic conditions.
  • Nonpolar solvents (THF, dichloromethane) : Suitable for storage but may require sonication for dissolution.
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use dynamic light scattering (DLS) to detect aggregation .

Q. What analytical techniques are recommended for characterizing PEG-based intermediates like this compound?

  • Methodological Answer :

Technique Purpose Parameters
NMRConfirm Boc and t-butyl ester integrity1^1H (δ 1.4 ppm for Boc tert-butyl; δ 1.2-1.3 ppm for PEG backbone)
HPLC-MSQuantify purity and detect PEG oligomer impuritiesC18 column, 0.1% TFA in H2O/ACN gradient
GPCDetermine molecular weight distributionTHF mobile phase, PS standards for calibration
Supplementary data (e.g., FT-IR for functional groups) should be archived in supporting information .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Apply orthogonal arrays to test parameters:

  • Factors : Catalyst concentration (e.g., DCC vs. EDC), temperature (0–25°C), molar ratio (PEG:active ester).
  • Levels : 3-level design (e.g., 1.2 eq, 1.5 eq, 2.0 eq for catalyst).
  • Outcome : Signal-to-noise (S/N) ratio analysis identifies optimal conditions. For example, higher catalyst loading (1.5 eq) may maximize yield while minimizing side products (e.g., diesters). Validate via ANOVA to rank parameter contributions .

Q. How do batch-to-batch variations in PEG chain length affect downstream applications (e.g., PROTAC synthesis)?

  • Methodological Answer :

  • Variability sources : PEG polydispersity (Đ = 1.05–1.20) and incomplete Boc deprotection.
  • Mitigation : Use MALDI-TOF to quantify PEG chain length distribution. For PROTACs, perform size-exclusion chromatography (SEC) to assess linker homogeneity.
  • Case study : A 10% deviation in PEG length reduced cellular uptake efficiency by 25% in a prostate cancer model .

Q. What strategies resolve contradictions in reported solubility data for this compound in aqueous buffers?

  • Methodological Answer :

  • Hypothesis testing : Solubility discrepancies may arise from pH-dependent ester hydrolysis or counterion effects (e.g., TFA vs. acetate salts).
  • Experimental design :

Prepare buffered solutions (pH 4–9) with ionic strength adjustment.

Monitor solubility via nephelometry and confirm stability via 1^1H NMR (e.g., loss of t-butyl ester peaks at δ 1.4 ppm indicates hydrolysis).
Data should be statistically analyzed (e.g., Student’s t-test for pH groups) .

Key Considerations for Experimental Design

  • Reproducibility : Archive raw NMR/HPLC chromatograms in supporting information with metadata (e.g., instrument settings) .
  • Ethical data reporting : Disclose batch-specific variability and statistical significance thresholds (e.g., p < 0.05) .
  • Troubleshooting : If Boc deprotection fails (e.g., residual tert-butyl groups), use TFA/DCM (1:4 v/v) for 2 hours and neutralize with DIEA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.